molecular formula C3H3F2NaO2 B2399533 Sodium 2,2-difluoropropionate CAS No. 1281943-34-7

Sodium 2,2-difluoropropionate

Cat. No.: B2399533
CAS No.: 1281943-34-7
M. Wt: 132.042
InChI Key: LNVPDRWHNWKDOV-UHFFFAOYSA-M
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Description

Sodium 2,2-difluoropropionate is an organofluorine compound with the molecular formula C3H3F2NaO2 It is a sodium salt of 2,2-difluoropropionic acid and is characterized by the presence of two fluorine atoms attached to the second carbon of the propionate group

Scientific Research Applications

Sodium 2,2-difluoropropionate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds. Its unique reactivity makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: The compound can be used in biochemical studies to investigate the effects of fluorinated molecules on biological systems. It may serve as a model compound for studying enzyme interactions and metabolic pathways involving fluorinated substrates.

    Medicine: Research into the potential therapeutic applications of this compound is ongoing. Its fluorinated structure may impart unique pharmacological properties, making it a candidate for drug development.

    Industry: In industrial applications, this compound can be used in the production of specialty chemicals, agrochemicals, and materials with specific fluorinated functionalities.

Safety and Hazards

Sodium 2,2-difluoropropionate is classified as a hazardous substance. It may cause respiratory irritation (H335), skin irritation (H315), and serious eye irritation (H319) . Precautionary measures include avoiding breathing dust/fumes, wearing protective clothing, gloves, eye protection, and face protection, and washing thoroughly after handling .

Mechanism of Action

Target of Action

Sodium 2,2-difluoropropionate is primarily used as a catalyst in organic synthesis reactions . The primary targets of this compound are organic compounds that require fluorination, such as alkyl compounds and other organic compounds containing active hydrogen atoms .

Mode of Action

As a fluorinating agent, this compound interacts with its targets by replacing the active hydrogen atoms in the organic compounds with fluorine atoms . This results in the formation of fluorinated organic compounds, which have different properties and can be used in various applications.

Biochemical Pathways

It is known that the compound plays a crucial role in the fluorination of organic compounds . The downstream effects of this process can vary widely depending on the specific organic compound being fluorinated.

Pharmacokinetics

As a catalyst in organic synthesis reactions, it is primarily used in controlled laboratory or industrial settings

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the transformation of organic compounds through fluorination . This can result in the creation of new compounds with different properties, which can be used in various applications, from pharmaceuticals to materials science.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is known to be corrosive and irritating, and it has a high solubility in water and can dissolve in organic solvents like ethanol and ether . It should be stored in an inert atmosphere at 2-8℃ . Safety precautions should be taken to avoid contact and inhalation, and it should be kept away from heat sources and open flames .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium 2,2-difluoropropionate typically involves the fluorination of propionic acid derivatives. One common method is the reaction of 2,2-difluoropropionic acid with sodium hydroxide, resulting in the formation of the sodium salt. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using fluorinating agents such as hydrogen fluoride or elemental fluorine. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The final product is often purified through recrystallization or other separation techniques.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents. These reactions may lead to the formation of difluorinated carboxylates or other oxidized derivatives.

    Reduction: Reduction reactions of this compound are less common but can occur under specific conditions, leading to the formation of partially or fully reduced products.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms may be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide, or chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Hydroxide ions, alkoxide ions, amines.

Major Products Formed:

    Oxidation Products: Difluorinated carboxylates.

    Reduction Products: Reduced propionate derivatives.

    Substitution Products: Compounds with substituted functional groups in place of fluorine atoms.

Comparison with Similar Compounds

    Sodium 2-fluoropropionate: Similar in structure but with only one fluorine atom, leading to different reactivity and properties.

    Sodium trifluoroacetate: Contains three fluorine atoms, resulting in higher electronegativity and different chemical behavior.

    Sodium 2,2,2-trifluoroethanol: Another fluorinated compound with distinct properties due to the presence of an alcohol group.

Uniqueness: Sodium 2,2-difluoropropionate is unique due to its specific fluorination pattern, which imparts distinct chemical and physical properties. The presence of two fluorine atoms on the propionate group makes it a valuable compound for studying the effects of fluorination on chemical reactivity and stability.

Properties

IUPAC Name

sodium;2,2-difluoropropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4F2O2.Na/c1-3(4,5)2(6)7;/h1H3,(H,6,7);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNVPDRWHNWKDOV-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)[O-])(F)F.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3F2NaO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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